molecular formula C12H19NO4 B14127093 Methyl ester, (1r,2s)-

Methyl ester, (1r,2s)-

Cat. No.: B14127093
M. Wt: 241.28 g/mol
InChI Key: MMSKTMKTGVHMAV-LESKNEHBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ester, (1r,2s)-, can be achieved through various methods. One common approach involves the reaction of (1R,2S)-12 with trimethylsilyldiazomethane in hexane and toluene at room temperature. The mixture is stirred for 30 minutes, followed by workup with acetic acid. The crude product is then chromatographed on silica gel to afford the desired methyl ester .

Industrial Production Methods

Industrial production of methyl ester, (1r,2s)-, often involves catalytic processes that ensure high yield and purity. For instance, the preparation of (1R,2S)-methyl dihydrojasmonate, a related compound, involves catalytic dehydrogenation and asymmetric catalytic hydrogenation reactions. These methods are advantageous due to their simplicity, mild reaction conditions, and the ability to reuse solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl ester, (1r,2s)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ester, (1r,2s)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ester, (1r,2s)-, involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Methyl ester, (1r,2s)-, can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of methyl ester, (1r,2s)-, in terms of its specific applications and chemical behavior.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

methyl (1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8?,12-/m1/s1

InChI Key

MMSKTMKTGVHMAV-LESKNEHBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC

Origin of Product

United States

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